Bryonolol

Vue d'ensemble

Description

Bryonolol is a chemical compound with the molecular formula C30H50O2 and a molecular weight of 442.7168 . It’s a complex organic compound that is not widely studied, so information about its specific uses or applications is limited .

Physical And Chemical Properties Analysis

Bryonolol has a predicted boiling point of 525.4±50.0 °C and a predicted density of 1.06±0.1 g/cm3 . Its pKa is predicted to be 15.05±0.10 . These properties suggest that Bryonolol is a relatively stable compound under normal conditions.Applications De Recherche Scientifique

- Industrial Processes : It serves as a biocide in industrial settings, effectively combating both Gram-positive and Gram-negative bacteria. For instance, it has been used to manage rice diseases such as bakanae disease and bacterial leaf blight .

- Detection in Rice : Researchers have developed a method for detecting bronopol residues in rice using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for sensitive and rapid quantification of bronopol in rice samples .

- Borneol Interaction : Borneol, a natural compound, can enhance drug absorption and delivery. Bronopol, when combined with borneol, may improve drug bioavailability and penetration across biological barriers .

- Degradation Products : While bronopol itself is non-persistent and has low toxicity, its degradation products can be more toxic. These include compounds like 2-bromo-2-nitro-ethanol, tri(hydroxymethyl) nitromethane, and formaldehyde. Understanding these transformation pathways is crucial for safety assessments .

Preservative and Biocide

Analytical Chemistry

Enhancer of Drug Delivery

Safety Considerations

Mécanisme D'action

Target of Action

Bryonolol, also known as Propranolol, is a non-selective beta-adrenergic antagonist . It primarily targets the beta-adrenergic receptors, specifically β1 and β2 receptors . These receptors are involved in various physiological processes, including heart rate regulation, blood pressure control, and stress response.

Mode of Action

Bryonolol works by competitively blocking both β1 and β2 adrenergic receptors . This blockade results in decreased heart rate and myocardial contractility, reducing cardiac workload and oxygen demand . It also inhibits the release of renin from the kidneys, contributing to its antihypertensive effects .

Biochemical Pathways

For instance, it can affect calcium signaling, endosomal sorting, axon guidance, and neuronal morphology .

Pharmacokinetics

Bryonolol is extensively metabolized in the liver, primarily through the CYP1A2, CYP2D6, and to a lesser extent, CYP2C19 and CYP3A4 enzymes . It has a bioavailability of approximately 26% . The drug’s elimination half-life is about 4-5 hours, and it is excreted mainly via the kidneys . In cases of renal and hepatic impairment, dose adjustment may be necessary .

Action Environment

The action, efficacy, and stability of Bryonolol can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics can be affected by factors such as the patient’s age, gender, race, and the presence of renal or hepatic impairment . Furthermore, the drug’s environmental risk is considered low, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 0.18 .

Propriétés

IUPAC Name |

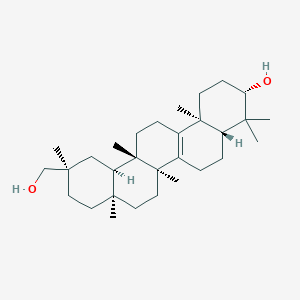

(3S,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,13,14-tetradecahydropicen-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-25(2)22-9-8-21-20(28(22,5)12-11-24(25)32)10-13-30(7)23-18-26(3,19-31)14-15-27(23,4)16-17-29(21,30)6/h22-24,31-32H,8-19H2,1-7H3/t22-,23+,24-,26+,27+,28+,29+,30-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFHGNGMNAIRAI-QWNCWLTKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@H]1[C@@]3(CCC4=C([C@]3(CC2)C)CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

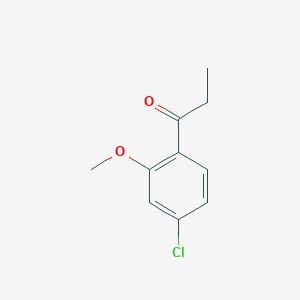

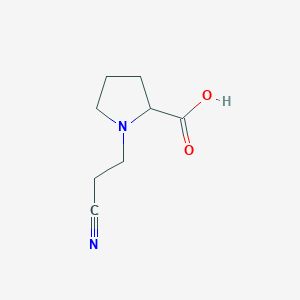

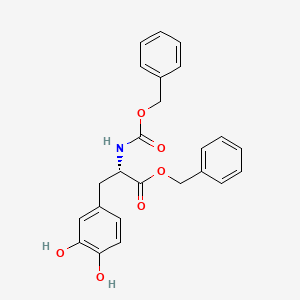

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3036587.png)

![7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B3036594.png)

![2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid](/img/structure/B3036598.png)

![2-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3036599.png)